(2-Fluoro-4-phenoxyphenyl)boronic acid

Übersicht

Beschreibung

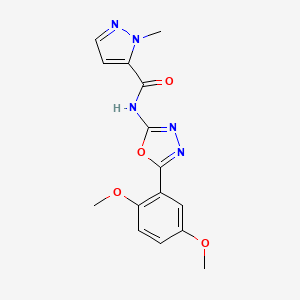

“(2-Fluoro-4-phenoxyphenyl)boronic acid” is a chemical compound that contains a boronic acid group and a fluorine atom . It is commonly used in organic chemistry and drug development as a building block for creating new molecules and potential pharmaceuticals . The compound has a molecular weight of 232.02 and appears as a white to yellow solid .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, boronic acids in general can be synthesized through various methods. For instance, one common method involves the addition of organometallic reagents to boranes .Molecular Structure Analysis

The linear formula of “this compound” is C12H10BFO3 . The InChI code for this compound is 1S/C12H10BFO3/c14-12-8-10 (6-7-11 (12)13 (15)16)17-9-4-2-1-3-5-9/h1-8,15-16H .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found in the search results, boronic acids are known to be involved in various types of reactions. For example, they are used in Suzuki-Miyaura cross-coupling reactions for the synthesis of aryl derivatives .Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . Other physical and chemical properties such as density, melting point, and boiling point were not found in the search results.Wissenschaftliche Forschungsanwendungen

Fluorescence Quenching and Photophysical Properties : Boronic acid derivatives, including those similar to (2-Fluoro-4-phenoxyphenyl)boronic acid, have been studied for their fluorescence quenching properties in alcohols. The negative deviation in the Stern–Volmer plots observed for these molecules suggests the existence of different conformers in the ground state, influenced by intermolecular and intramolecular hydrogen bonding in alcohol environments (Geethanjali et al., 2015).

Chemical Properties Influenced by Fluorine Substituents : The presence of fluorine atoms in boronic acid derivatives, such as this compound, affects their chemical properties significantly. These include acidity, hydrolytic stability, and spectroscopic properties. Fluorine's electron-withdrawing nature influences the Lewis acidity of boron atoms in these compounds (Gozdalik et al., 2017).

Glucose Sensing Materials : Amino-3-fluorophenyl boronic acid, a derivative, has been synthesized and used to construct glucose sensing materials that operate at the physiological pH of bodily fluids. This highlights the potential application of such compounds in the development of biosensors (Das et al., 2003).

Boronic Acid-Based Chemosensors : Boronic acid derivatives are utilized in developing fluorescent chemosensors for detecting biologically relevant species, including carbohydrates, dopamine, fluorides, metal ions, and hydrogen peroxide. These chemosensors are based on the ability of boronic acid moieties to bind nucleophilic species (Guo et al., 2012).

Kinetic Reactivity Studies : Studies on the kinetic reactivity of boronic acids, including fluorophenylboronic acids, with diols and other compounds, provide insights into their reactivities and potential applications in synthesis and catalysis (Watanabe et al., 2013).

Binding Interaction with Sugars : The binding interactions of boronic acid derivatives with sugars have been investigated, revealing the significance of structural changes in sugars on binding affinity. This research is crucial for understanding the molecular recognition mechanisms of boronic acids, which have implications in biological and analytical chemistry (Bhavya et al., 2016).

Zukünftige Richtungen

Boronic acids, including “(2-Fluoro-4-phenoxyphenyl)boronic acid”, are increasingly utilized in diverse areas of research. They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . They have also been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin . These areas represent potential future directions for the use of “this compound”.

Wirkmechanismus

Target of Action

The primary targets of (2-Fluoro-4-phenoxyphenyl)boronic acid are biological receptors and enzymes . This compound is utilized in medicinal chemistry for the development of compounds with specific biological targets . Its unique structural features and reactivity allow for the fine-tuning of drug candidates to improve their interaction with these targets .

Mode of Action

This compound interacts with its targets through a process known as Suzuki–Miyaura (SM) coupling . This reaction involves the formation of a carbon-carbon bond between the boronic acid and another organic compound . The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In transmetalation, the boronic acid, which is nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in carbon–carbon bond forming reactions . The success of this process originates from the mild and functional group tolerant reaction conditions, along with the relatively stable and readily prepared nature of the organoboron reagent .

Pharmacokinetics

The compound’s water solubility suggests that it may be readily absorbed and distributed in the body

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the SM coupling reaction . This can lead to the synthesis of various compounds with potential biological activity . For example, it has been used to prepare biphenyl derivatives with antitubercular activity and pyrrolo pyrimidines as potent inhibitors of Lck kinase .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is water-soluble and may spread in water systems . Additionally, the introduction of electron-withdrawing substituents into the boronic acid increases its acidity . This can also lead to easier hydrodeboronation of the boronic acids , potentially affecting the compound’s stability and efficacy

Biochemische Analyse

Biochemical Properties

The role of (2-Fluoro-4-phenoxyphenyl)boronic acid in biochemical reactions is primarily associated with its boronic acid moiety. Boronic acids are known to form reversible covalent bonds with 1,2- or 1,3-diols, which are commonly found in biomolecules such as carbohydrates

Molecular Mechanism

It is known that boronic acids can participate in Suzuki-Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This involves the transmetalation of the boronic acid to a palladium catalyst

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively studied. It has been suggested that the slow release rate of active boronic acid can lead to favorable partitioning between cross-coupling and oxidative homo-coupling .

Eigenschaften

IUPAC Name |

(2-fluoro-4-phenoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BFO3/c14-12-8-10(6-7-11(12)13(15)16)17-9-4-2-1-3-5-9/h1-8,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLVPUAZLINPDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC2=CC=CC=C2)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Hydroxy-4lambda6-thia-5-azatricyclo[4.2.1.0,3,7]nonane-4,4-dione](/img/structure/B2956502.png)

![2-chloro-N-isopropyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2956503.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2956504.png)

![6-((4-bromophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2956507.png)

![3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),4-diene-4-carbonitrile](/img/structure/B2956508.png)

![3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2956516.png)

![N-{3-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2956519.png)

![1-(4-Chlorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2956521.png)